Pentafluorophenyl trifluoroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

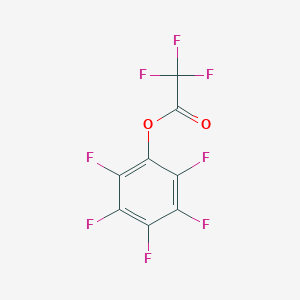

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQURUZYYSOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401978 | |

| Record name | Pentafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14533-84-7 | |

| Record name | Pentafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyl Trifluoroacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) is a highly versatile and reactive reagent in modern organic synthesis. Its utility is primarily centered on its ability to activate carboxylic acids, transforming them into highly reactive pentafluorophenyl (PFP) esters. This activation facilitates a range of chemical transformations, most notably in the fields of peptide synthesis and polymer chemistry. This technical guide provides an in-depth overview of the applications of PFP-TFA, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in their synthetic endeavors.

Core Application: Peptide Synthesis

PFP-TFA is a cornerstone reagent for the formation of peptide bonds, a critical step in the synthesis of peptides and proteins.[1] It serves as a powerful activating agent for the carboxyl group of N-protected amino acids. The resulting PFP esters are highly reactive towards nucleophilic attack by the amino group of another amino acid, leading to efficient peptide bond formation.[2] This method is widely employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]

The efficacy of PFP-TFA in peptide synthesis stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the PFP ester an excellent leaving group, thereby promoting rapid and efficient amide bond formation.[3] The general mechanism involves two key steps:

-

Activation: The carboxylic acid of an N-protected amino acid reacts with PFP-TFA to form a highly reactive PFP ester intermediate.

-

Coupling: The activated PFP ester readily reacts with the free amino group of a second amino acid, forming the peptide bond and releasing pentafluorophenol (B44920) as a byproduct.

This process is known to minimize the risk of racemization, a common side reaction in peptide synthesis, thus preserving the stereochemical integrity of the final peptide.[1]

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters. This high reactivity translates to faster coupling times and can lead to higher purity of the crude peptide product.

Table 1: Relative Coupling Rates of Active Esters

| Active Ester | Abbreviation | Relative Rate |

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

| Data sourced from kinetic studies comparing active esters. |

The choice of coupling reagent is a critical factor in the success of solid-phase peptide synthesis (SPPS). PFP esters offer a compelling alternative to more traditional methods like those using dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt).

Table 2: Comparison of PFP Esters and DCC/HOBt in SPPS

| Feature | Pentafluorophenyl (PFP) Esters | DCC/HOBt |

| Coupling Efficiency/Yield | Generally high, often leading to >90% crude peptide purity. | Yields can be high, but can be impacted by N-acylurea formation. |

| Reaction Time | Rapid, often complete within an hour. | Variable, typically 1-2 hours. |

| Racemization | Minimized, especially with pre-formed, purified active esters. | Can be significant without an additive like HOBt. |

| Byproducts | Pentafluorophenol (soluble and easily washed away). | Dicyclohexylurea (DCU) (insoluble, requires filtration). |

| This table provides a comparative overview of the two methods. |

Furthermore, when compared to other common coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment 65-74, a challenging sequence, PFP esters have been shown to produce crude peptide of very high purity.

Table 3: Crude Peptide Purity with Various Coupling Reagents

| Coupling Reagent | Crude Peptide Purity (%) |

| PFP Ester | >90 |

| HATU | 83.63 |

| HCTU | 82.50 |

| PyBOP | 48.11 |

| Data compiled from studies on the synthesis of ACP (65-74). |

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids using PFP-TFA.[3]

-

Materials:

-

Fmoc-amino acid (1 equivalent)

-

Pentafluorophenyl trifluoroacetate (1.1 equivalents)

-

Pyridine (B92270) or Diisopropylethylamine (DIEA) (1-1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[3]

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters

This protocol outlines the general steps for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[3]

-

1. Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

2. Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

-

3. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

-

4. Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.

-

(Optional) Add HOBt (3-5 equivalents) to the amino acid solution to catalyze the reaction.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

5. Washing: Drain the reaction solution and wash the resin with DMF (3 times) and then with DCM (3 times).

-

6. Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

7. Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the peptide-resin with DMF and DCM, and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Application in Polymer Chemistry

The reactivity of the pentafluorophenyl ester group is also harnessed in polymer chemistry for the synthesis of functional polymers. PFP-containing monomers, such as pentafluorophenyl acrylate (B77674) (PFPA) or pentafluorophenyl methacrylate (B99206) (PFMA), can be polymerized to create "active ester" polymers. These polymers serve as versatile platforms for post-polymerization modification, where the PFP ester groups can be easily displaced by a variety of nucleophiles, particularly amines, to introduce a wide range of functionalities along the polymer backbone. While PFP-TFA is not directly used in the polymerization step, it is a key reagent in the synthesis of the PFP-containing monomers.

The general strategy involves two main stages:

-

Polymerization: A PFP-containing monomer is polymerized using a controlled radical polymerization technique, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, to produce a well-defined active ester polymer.

-

Post-Polymerization Modification: The active ester polymer is reacted with a primary or secondary amine, resulting in the formation of a functional poly(meth)acrylamide. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol 3: RAFT Polymerization of Pentafluorophenyl Methacrylate (PFMA)

-

Materials:

-

Pentafluorophenyl methacrylate (PFMA) (monomer)

-

4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (Chain Transfer Agent - CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a Schlenk tube, dissolve PFMA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.

-

De-gas the solution by performing three freeze-pump-thaw cycles.

-

Place the sealed Schlenk tube in an oil bath preheated to 75 °C and stir for the desired reaction time.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Collect the polymer by filtration and dry under vacuum.

-

Other Synthetic Applications

Beyond its primary roles in peptide and polymer synthesis, PFP-TFA is utilized in other areas of organic synthesis, highlighting its versatility as a reagent for creating activated PFP esters.

-

Esterification of Dyes: PFP-TFA is used for the esterification of complex carboxylic acids, such as in the preparation of the pentafluorophenyl ester of 2′-carboxyrhodamine dye as a single isomer.

-

Synthesis of Other Active Esters: It can be used to synthesize other PFP esters from their corresponding carboxylic acids, for example, the synthesis of pentafluorophenyl thiophene-3-acetate.

-

Pharmaceutical Intermediates: PFP-TFA is a key intermediate in the synthesis of high-value pharmaceuticals. For instance, it plays a crucial role in the manufacturing process of Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C.[4]

-

General Acylating Agent: PFP-TFA can function as an acylating and coupling agent for other classes of molecules, such as in the peptide-type coupling of N-substituted glycine (B1666218) oligomers.

References

Physical and chemical properties of Pentafluorophenyl trifluoroacetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) is a highly reactive and versatile reagent widely employed in organic synthesis. Its utility is most pronounced in the activation of carboxylic acids for the formation of amide bonds, a critical step in peptide synthesis and the development of various pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of PFP-TFA, detailed experimental protocols for its key applications, and an exploration of its role in modern drug development.

Introduction

Pentafluorophenyl trifluoroacetate, with the chemical formula C₈F₈O₂, is a colorless liquid characterized by the presence of a highly electron-withdrawing pentafluorophenyl group.[1][2] This structural feature renders the ester exceptionally labile and susceptible to nucleophilic attack, making it an excellent activating agent for carboxylic acids.[3] Its primary application lies in facilitating the formation of amide bonds, particularly in the challenging context of peptide synthesis where high efficiency and minimization of side reactions are paramount.[3][4] PFP-TFA is also recognized as a key intermediate in the synthesis of complex pharmaceutical compounds, such as the antiviral drug Sofosbuvir (B1194449).[5][6]

Physical and Chemical Properties

The distinct properties of this compound are summarized in the tables below, providing a comprehensive overview for safe handling, storage, and application.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈F₈O₂ | [1][2][7] |

| Molecular Weight | 280.07 g/mol | [1][7][8] |

| Appearance | Colorless liquid | [2][9] |

| Boiling Point | 122-123 °C | [1] |

| Melting Point | 4 °C | [9][10] |

| Density | 1.63 g/mL at 25 °C | [1][11] |

| Refractive Index (n20/D) | 1.368 | [1][11] |

| Solubility | Soluble in water at 122.5°C at 760 mmHg. Soluble in many organic solvents like ethanol, dimethyl ketone, and ether. | [9][11][12] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference(s) |

| CAS Number | 14533-84-7 | [1][2] |

| InChI Key | VCQURUZYYSOUHP-UHFFFAOYSA-N | [1][7] |

| SMILES | FC1=C(F)C(F)=C(OC(=O)C(F)(F)F)C(F)=C1F | [1] |

| Hazard Classifications | Flammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation) | [1][7] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed. Moisture sensitive. | [9][13][14] |

| Incompatibilities | Strong oxidizing agents. | [12] |

Key Applications and Experimental Protocols

This compound's high reactivity makes it a valuable tool in several synthetic applications.

Solid-Phase Peptide Synthesis (SPPS)

PFP-TFA is extensively used to prepare highly reactive pentafluorophenyl (Pfp) esters of N-protected amino acids. These activated esters facilitate efficient amide bond formation in solid-phase peptide synthesis (SPPS), minimizing racemization and improving coupling efficiency, especially for sterically hindered amino acids.[3][4]

Part A: Preparation of Fmoc-Amino Acid-OPfp Ester

-

Dissolution: Dissolve the Fmoc-protected amino acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add pyridine (B92270) or diisopropylethylamine (DIEA) (1-1.2 equivalents) to the solution and stir.

-

Activation: Slowly add this compound (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (EtOAc). Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Part B: Solid-Phase Peptide Synthesis (0.1 mmol scale)

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) in a manual synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Drain and repeat for 15-20 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF.

-

(Optional) Add 1-hydroxybenzotriazole (B26582) (HOBt) (3-5 equivalents) to catalyze the reaction.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor completion using a ninhydrin (B49086) test.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF and then with DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether. Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. US20160318966A1 - Process for the Preparation of Sofosbuvir - Google Patents [patents.google.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and molecular recognition of carbohydrate-centered multivalent glycoclusters by a plant lectin RCA120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photocrosslinkable dextran hydrogel films as substrates for osteoblast and endothelial cell growth - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105646626A - High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method - Google Patents [patents.google.com]

- 9. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrophillic Finishing of PET Fabrics with Photocrosslinkable Dextran Hydrogel -Textile Science and Engineering | 학회 [koreascience.kr]

- 13. Multivalent glycocyclopeptides: conjugation methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Preparation of Pentafluorophenyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentafluorophenyl trifluoroacetate (B77799), a versatile reagent widely employed in organic and peptide synthesis. The document details the established synthetic protocol, presents key quantitative data, and outlines the reaction workflow.

Introduction

Pentafluorophenyl trifluoroacetate (PFPTFA) is a crucial reagent in modern organic chemistry, primarily utilized as a potent acylating and coupling agent.[1][2] Its high reactivity, attributed to the electron-withdrawing nature of the pentafluorophenyl group, facilitates efficient esterification and amide bond formation.[2][3] This property is particularly valuable in peptide synthesis, where it enables the formation of activated esters that readily react with amino groups, minimizing side reactions and racemization.[4][5] This guide serves as a practical resource for laboratory-scale preparation of this important compound.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound involves the direct reaction of pentafluorophenol (B44920) with trifluoroacetic anhydride (B1165640).[1][6][7] This straightforward esterification reaction proceeds with high yield and purity.

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from pentafluorophenol and trifluoroacetic anhydride.[1]

| Parameter | Value |

| Reactants | |

| Pentafluorophenol | 50.0 g (271 mmol) |

| Trifluoroacetic Anhydride | 85.0 g (404 mmol) |

| Reaction Conditions | |

| Temperature | 40 °C |

| Reaction Time | 18 hours |

| Product Information | |

| Product | This compound |

| Yield | 75.2 g (99%) |

| Appearance | Colorless liquid |

| Boiling Point | 122-125 °C |

| Density | 1.63 g/mL at 25 °C |

| Refractive Index | n20/D 1.368 |

Experimental Protocol

This section provides a detailed methodology for the synthesis and purification of this compound.[1]

Materials:

-

Pentafluorophenol

-

Trifluoroacetic anhydride

-

Standard laboratory glassware for organic synthesis

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine pentafluorophenol (50.0 g, 271 mmol) and trifluoroacetic anhydride (85.0 g, 404 mmol).

-

Reaction Execution: Stir the reaction mixture at 40 °C for 18 hours.

-

Purification: Upon completion of the reaction, purify the crude product by fractional distillation.

-

Product Collection: Collect the fractions with a boiling point between 122-125 °C. This will yield this compound (75.2 g, 99% yield) as a colorless liquid.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Caption: Experimental Workflow for PFPTFA Synthesis.

Applications in Drug Development

This compound is a valuable reagent in drug development, primarily for the synthesis of peptides and other complex organic molecules.[4] It is used to activate carboxylic acids, forming highly reactive pentafluorophenyl esters.[8][9] These activated esters then efficiently couple with amines to form stable amide bonds, a fundamental reaction in the synthesis of peptide-based therapeutics.[4][5] The high reactivity and stability of the pentafluorophenyl leaving group contribute to high yields and purities in these coupling reactions.[3]

References

- 1. This compound | 14533-84-7 [chemicalbook.com]

- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorophenyl trifluoroacetate CAS number and molecular structure.

An In-depth Technical Guide to Pentafluorophenyl Trifluoroacetate (B77799)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl trifluoroacetate (PFP-TFA) is a highly versatile organofluorine compound recognized for its critical role in modern organic synthesis and drug development.[1][2] Its unique chemical properties, stemming from a high fluorine content, render it an exceptional reagent, particularly as a potent activating and coupling agent.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications, detailed experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] The presence of a pentafluorophenyl group and a trifluoroacetate moiety imparts increased stability and lipophilicity to the molecule.[1]

Molecular Structure:

-

Linear Formula: CF₃CO₂C₆F₅[4]

-

Synonyms: Trifluoroacetic acid pentafluorophenyl ester, perfluorophenyl 2,2,2-trifluoroacetate, TFA-OPFP, PFP-O-TFA[1][6]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Weight | 280.07 g/mol [4][5] |

| Appearance | Clear, colorless liquid[6][7] |

| Density | 1.63 g/mL at 25 °C[4][8] |

| Boiling Point | 122-123 °C[4][8] |

| Melting Point | 4 °C[6][8] |

| Refractive Index | n20/D 1.368[4] |

| Flash Point | 52 °C (125.6 °F) - closed cup[4][7] |

| Purity | Typically ≥98%[4][9] |

| Solubility | Soluble in water at 122.5°C at 760mmHg[6][8] |

Synthesis of this compound

This compound is synthesized from pentafluorophenol (B44920) and trifluoroacetic anhydride (B1165640).[6] The reaction is typically stirred at an elevated temperature for several hours, followed by fractional distillation to yield the final product as a colorless liquid.[6]

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It serves as an efficient coupling agent for forming peptide bonds.[3][9] The use of pentafluorophenyl esters in peptide synthesis offers advantages such as rapid coupling reactions and the avoidance of side reactions, which can be an issue with other activating reagents.[10] Kinetic studies have shown that pentafluorophenyl esters have significantly higher coupling rates, which reduces reaction times and the likelihood of racemization.[9] This ensures the stereochemical integrity of the synthesized peptides, which is crucial for their biological activity.[9]

-

Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][11] For example, it is used in the synthesis of Sofosbuvir, a drug for treating hepatitis C.[11]

-

Bioconjugation: Pentafluorophenyl esters are highly effective for the covalent attachment of fluorophores to primary amines on biomolecules like proteins and peptides.[12] This is widely used to develop fluorescent probes and diagnostic assays.[12] The resulting amide bond is very stable.[12] PFP esters are more resistant to hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters, leading to higher conjugation yields.[12]

-

Synthesis of Fluorinated Compounds: It is a key reagent in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.[2] The introduction of fluorine atoms can significantly improve the biological activity and metabolic stability of molecules.[2]

-

Materials Science: It is used as a building block for creating fluorinated polymers, which are known for their chemical resistance and thermal stability.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from pentafluorophenol and trifluoroacetic anhydride.[6]

Materials:

-

Pentafluorophenol

-

Trifluoroacetic anhydride

Procedure:

-

Mix pentafluorophenol (50.0 g, 271 mmol) with trifluoroacetic anhydride (85.0 g, 404 mmol).[6]

-

Stir the reaction mixture at 40 °C for 18 hours.[6]

-

After the reaction is complete, fractionally distill the mixture.[6]

-

Collect the fractions with a boiling point of 122-125 °C to obtain this compound as a colorless liquid (75.2 g, 99% yield).[6]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines the general workflow for solid-phase peptide synthesis using pre-activated Fmoc-amino acid pentafluorophenyl esters.[13]

Materials:

-

Fmoc-protected amino acid pentafluorophenyl esters

-

Solid support resin (e.g., Wang resin)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (e.g., 20%)

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.[13]

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.[13]

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.[13]

-

Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents) in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed.[13]

-

Washing: After the coupling is complete, wash the resin with DMF and DCM to remove excess reagents.[13]

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.[13]

-

Final Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.[13]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. The peptide can then be purified by reverse-phase HPLC.[13]

Protein Labeling with a Pentafluorophenyl Ester-Activated Fluorophore

This protocol provides a general procedure for conjugating a PFP ester-activated fluorophore to a protein.[12]

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

PFP ester-activated fluorophore

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[12]

-

Prepare Fluorophore Solution: Prepare a stock solution of the PFP ester-activated fluorophore in anhydrous DMSO or DMF.[12]

-

Conjugation Reaction: Add a molar excess of the fluorophore solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically. Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4 °C.[12]

-

Purification: Remove the unreacted fluorophore and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[12]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.[12]

Safety Information

This compound is a flammable liquid and vapor.[7][14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7][14] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Store in a cool, dark, and dry place.[6][15]

Hazard Statements (GHS):

Precautionary Statements (GHS):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][14]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

References

- 1. CAS 14533-84-7: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 14533-84-7 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. capotchem.com [capotchem.com]

- 15. 14533-84-7|this compound|BLD Pharm [bldpharm.com]

Safety, handling, and storage of Pentafluorophenyl trifluoroacetate.

An In-depth Technical Guide to the Safety, Handling, and Storage of Pentafluorophenyl Trifluoroacetate (B77799)

Introduction

Pentafluorophenyl trifluoroacetate (CAS No. 14533-84-7), also known as trifluoroacetic acid pentafluorophenyl ester, is a specialized fluorinated compound utilized in organic synthesis, pharmaceutical development, and materials science.[1][2] Its unique structure enhances reactivity and stability, making it a valuable reagent for synthesizing other fluorinated compounds, acylating and coupling peptides, and creating fluorinated polymers.[1][2][3] Given its hazardous properties, a thorough understanding of its safety, handling, and storage is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of best practices to ensure safe laboratory operations.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid that is sensitive to moisture.[1][2][4][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈F₈O₂ | [1][6][7][8] |

| Molecular Weight | 280.07 g/mol | [6][7][8] |

| Appearance | Colorless liquid | [1][9] |

| Boiling Point | 122-125 °C | [3][4][6] |

| Melting Point | 3-4 °C | [2][3][4][6] |

| Density | 1.63 - 1.644 g/mL at 25 °C | [1][3][4][6] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [6][9] |

| Refractive Index | 1.3670 - 1.3710 (at 20°C) | [1][3][4][6] |

| Solubility | Soluble in many organic solvents; moisture sensitive.[2][4][10] |

Hazard Identification and Classification

This chemical is classified as a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is consistent across multiple safety data sheets.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

The signal word for this chemical is Warning .[6][7][8][10]

Precautionary Statements

Key precautionary statements include, but are not limited to:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6][10][11][12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7][10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10][11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][10]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6][11][12]

Safe Handling Procedures

Proper handling is essential to minimize exposure and risk.

General Handling Protocols

-

Ventilation: Use only outdoors or in a well-ventilated area.[6][11] Ensure that eyewash stations and safety showers are close to the workstation.[13]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[10][11][13] Use only non-sparking tools and take precautionary measures against static discharge.[6][11][12][13] All lines and equipment should be earthed.[11]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors.[11] Do not get in eyes, on skin, or on clothing.[13]

-

Hygiene: Wash hands and skin thoroughly after handling.[6][10][11] Do not eat, drink, or smoke when handling this product.[11] Contaminated work clothing should be laundered separately before reuse.[6][11]

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical. The following equipment is recommended:

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[7][13] A face shield may also be necessary.[13]

-

Skin Protection: Wear appropriate protective gloves (e.g., impervious clothing) and clothing to prevent skin exposure.[7][13] Gloves must be inspected before use and disposed of properly after use.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13] A respirator with a type ABEK (EN14387) filter is recommended.[10]

Caption: Personal Protective Equipment (PPE) selection workflow.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

Storage Conditions Protocol

| Parameter | Recommendation | Source(s) |

| Temperature | Keep cool. Store in a refrigerator at 2-8°C or 0-8°C. | [1][2][6][11] |

| Atmosphere | Store under an inert atmosphere. Keep container tightly closed in a dry place. | [10][14] |

| Ventilation | Store in a well-ventilated place. | [6][10][11] |

| Ignition Sources | Store away from heat, sparks, and open flames. | [10][11] |

| Container | Store in original containers in an approved flammable liquid storage area. | [11] |

Incompatible Materials

Avoid contact with the following materials to prevent hazardous reactions:

Caption: Chemical incompatibility chart.

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[6][7]

-

Inhalation: Move the person to fresh air.[6][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[6][10] Flush skin with running water for at least 15 minutes.[6] Seek medical attention if irritation occurs or persists.[6][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention from an ophthalmologist.[10][11]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and then drink plenty of water (two glasses at most).[7][10] Consult a physician.[7][10]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

-

Specific Hazards: The substance is a flammable liquid and vapor.[6][11] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11][13] Containers may explode when heated.[11][13]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[11][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][13]

Accidental Release Measures (Spills)

For any spill, ensure adequate ventilation and remove all sources of ignition.[10][11] Avoid breathing vapors and prevent the substance from entering drains.[7][10][11]

Spill Cleanup Protocol:

-

Evacuate: Alert personnel and evacuate non-essential individuals from the spill area.[15][16]

-

Control Ignition Sources: Remove all ignition sources (flames, sparks, hot surfaces).[11][15]

-

Ventilate: Ensure the area has adequate, explosion-proof ventilation.[15]

-

Containment: Cover drains and contain the spill using absorbent materials like vermiculite, dry sand, or commercial sorbents.[11][15][17] Work from the outside of the spill inward to prevent spreading.[17]

-

Absorption: Absorb the spilled liquid with an inert, non-combustible material.[15]

-

Collection: Use non-sparking tools to collect the absorbed material and residues.[11] Place the material into a suitable, closed, and labeled container for disposal.[7][11][15]

-

Decontamination: Clean the affected area thoroughly with a mild detergent solution and water.[15][16]

-

Disposal: Dispose of the container and its contents as hazardous waste through an approved disposal plant.[6][11]

Caption: Step-by-step workflow for minor spill response.

Stability and Reactivity

Understanding the chemical's stability is key to safe storage and handling.

| Parameter | Description | Source(s) |

| Reactivity | Vapor/air mixtures can be explosive with intense warming. | [9] |

| Chemical Stability | Stable under recommended storage conditions (room temperature, dry, inert atmosphere). | [7][9][10] |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and moisture. | [7][9][13] |

| Incompatible Materials | Strong oxidizing agents, strong bases, water, acids, acid chlorides, and acid anhydrides. | [7][9][13] |

| Hazardous Decomposition | In case of fire, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. | [11][13] |

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[6][11] It is recommended to contact a licensed professional waste disposal service.[7] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but extreme care must be taken due to its flammability.[7] Do not empty into drains.[7][10]

Conclusion

This compound is a valuable but hazardous chemical. Strict adherence to the safety, handling, and storage protocols outlined in this guide is imperative to mitigate risks. By understanding its properties, wearing appropriate PPE, using proper engineering controls, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 14533-84-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. labproinc.com [labproinc.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound | C8F8O2 | CID 4327891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound | 14533-84-7 | TCI AMERICA [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. 14533-84-7|this compound|BLD Pharm [bldpharm.com]

- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. ehs.gatech.edu [ehs.gatech.edu]

The Role of Pentafluorophenyl Trifluoroacetate as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) has emerged as a highly efficient and versatile reagent in pharmaceutical research and development. Its primary application lies in its role as a powerful activating agent for carboxylic acids, facilitating the formation of amide bonds with exceptional speed and minimal side reactions. This technical guide provides an in-depth analysis of PFP-TFA's function as a pharmaceutical intermediate, with a core focus on its application in peptide synthesis. We will explore its chemical properties, mechanism of action, and advantages over traditional coupling reagents. This guide also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to support researchers in optimizing their synthetic strategies.

Introduction

The synthesis of complex pharmaceutical molecules, particularly peptides and other amide-containing structures, demands reagents that offer high yields, purity, and stereochemical integrity.[1] Pentafluorophenyl trifluoroacetate (CAS Number: 14533-84-7) is a colorless liquid that has gained significant traction as a key intermediate in these demanding synthetic applications.[2] Its utility stems from its ability to readily form highly reactive pentafluorophenyl (PFP) active esters from carboxylic acids. These PFP esters are more stable than many other active esters, such as N-hydroxysuccinimide (NHS) esters, particularly towards hydrolysis, yet exhibit superior reactivity towards amines, leading to efficient amide bond formation.[3][4]

Chemical Properties and Specifications

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 14533-84-7 |

| Molecular Formula | C₈F₈O₂ |

| Molecular Weight | 280.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥98% |

| Boiling Point | 122-123 °C |

| Density | 1.63 g/mL at 25 °C |

| Refractive Index | n20/D 1.368 |

Mechanism of Action in Peptide Synthesis

PFP-TFA serves as an efficient activating agent for the carboxyl group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive pentafluorophenyl ester intermediate. The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[3] This rapid and efficient coupling minimizes the risk of side reactions, most notably racemization.[1]

The general mechanism of PFP-TFA mediated peptide bond formation is depicted below:

A significant advantage of using PFP esters is the reduced risk of racemization. Racemization often occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The high reactivity of PFP esters promotes rapid aminolysis, which outcompetes the rate of oxazolone (B7731731) formation and subsequent loss of stereochemical integrity.[5]

References

Pentafluorophenyl Trifluoroacetate: A Versatile Building Block for Advanced Fluorinated Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) has emerged as a critical precursor in the synthesis of functional fluorinated polymers. While not directly polymerized, PFP-TFA serves as a highly efficient reagent for the introduction of the pentafluorophenyl (PFP) ester functionality into acrylate (B77674) and methacrylate (B99206) monomers. The resulting polymers, poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), are exceptionally versatile platforms for post-polymerization modification. This technical guide provides a comprehensive overview of the synthesis of PFP-containing monomers, their controlled polymerization, and the subsequent functionalization strategies to generate a diverse library of advanced polymeric materials for a range of applications, with a particular focus on the biomedical and pharmaceutical fields.

Introduction: The Significance of Fluorinated Polymers

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity, which make them highly desirable for advanced applications.[1][2] In the realm of biomedicine and drug development, the incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of therapeutic agents.[3] Polymers bearing the pentafluorophenyl (PFP) ester group are particularly noteworthy due to their "active ester" chemistry, which allows for facile and efficient post-polymerization modification with a wide array of nucleophiles under mild conditions.[4][5][6]

From Pentafluorophenyl Trifluoroacetate to Functional Monomers

This compound is a key reagent in the synthesis of pentafluorophenyl (meth)acrylate monomers. The trifluoroacetate group is an excellent leaving group, facilitating the reaction with acryloyl or methacryloyl chloride in the presence of a base to yield the desired active ester monomers.

Synthesis of Pentafluorophenyl Acrylate (PFPA)

A common method for the synthesis of PFPA involves the reaction of pentafluorophenol (B44920) with acryloyl chloride in the presence of a tertiary amine base like triethylamine (B128534) (TEA).[7]

Experimental Protocol: Synthesis of Pentafluorophenyl Acrylate (PFPA)[7]

Materials:

-

Pentafluorophenol (PFP)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dry diethyl ether

-

Nitrogen gas supply

Procedure:

-

In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in dry diethyl ether.

-

Cool the mixture in an ice bath.

-

Add acryloyl chloride (1.2 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.

-

Remove the ice bath and stir the suspension overnight at room temperature under nitrogen.

-

Remove the precipitate by filtration and wash the solid with diethyl ether.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography using petroleum ether as the eluent to yield pure pentafluorophenyl acrylate.

Polymerization of Pentafluorophenyl (Meth)acrylates

The polymerization of PFPA and PFMA can be achieved through various techniques, with controlled radical polymerization methods being particularly favored for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).

Free Radical Polymerization

Conventional free radical polymerization using an initiator such as azobisisobutyronitrile (AIBN) is a straightforward method to synthesize poly(pentafluorophenyl acrylate) (PPFPA).[4]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for synthesizing well-defined PPFPA and PPFMA with controlled architectures, including homopolymers, block copolymers, and star polymers.[4][8] This method allows for the preparation of polymers with predetermined molecular weights and low PDIs, which is crucial for many biomedical applications.[9]

Experimental Protocol: RAFT Polymerization of Pentafluorophenyl Acrylate (PFPA)[7]

Materials:

-

Pentafluorophenyl acrylate (PFPA) monomer

-

Benzyl (B1604629) 2-hydroxyethyl trithiocarbonate (B1256668) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Benzene (solvent)

-

Nitrogen gas supply

Procedure:

-

In a Schlenk tube, dissolve PFPA (100 eq), benzyl 2-hydroxyethyl trithiocarbonate (1 eq), and AIBN (0.5 eq) in benzene.

-

Degas the solution by purging with nitrogen for 30 minutes in an ice bath.

-

Place the sealed Schlenk tube in a preheated oil bath at the desired polymerization temperature (e.g., 70°C).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR and size-exclusion chromatography (SEC).

-

Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the polymer by precipitation in a non-solvent such as methanol (B129727) and dry under vacuum.

Quantitative Data on Polymer Properties

The ability to control the polymerization process allows for the synthesis of PPFPA and PPFMA with a range of molecular weights and low polydispersities. These properties are critical for their performance in various applications.

| Polymerization Method | Monomer | Chain Transfer Agent (CTA) / Initiator | Molar Ratio [M]:[CTA]:[I] | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| RAFT | PFMA | 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid / AIBN | - | up to 17,000 | < 1.2 | [9] |

| RAFT | PFPA | Benzyl 2-hydroxyethyl trithiocarbonate / AIBN | 100:1:0.5 | Varies with conversion | ~1.1-1.3 | [7] |

| Free Radical | PFPA | AIBN | - | Varies | > 1.5 | [4] |

Table 1: Representative Molecular Weight Data for Poly(pentafluorophenyl (meth)acrylates).

| Property | Polymer | Value | Reference |

| Refractive Index | Poly(pentafluorophenyl acrylate) | ~1.4 | [4] |

| Thermal Stability | Fluorinated (co)telomers | Stable up to 350°C | [1] |

| Dielectric Constant (PTFE for comparison) | PTFE | 2.1 | [10] |

Table 2: Selected Physical Properties of Fluorinated Polymers.

Post-Polymerization Modification: A Gateway to Functional Materials

The true utility of PPFPA and PPFMA lies in their capacity as versatile platforms for post-polymerization modification. The PFP ester is a highly reactive leaving group that readily undergoes nucleophilic substitution with primary amines and, to a lesser extent, alcohols, to form stable amide and ester linkages, respectively.[4][5][11] This allows for the introduction of a vast array of functional moieties onto the polymer backbone, creating materials with tailored properties for specific applications.[12][13]

Experimental Protocol: Aminolysis of Poly(pentafluorophenyl methacrylate) (PPFMA)[8]

Materials:

-

Poly(pentafluorophenyl methacrylate) (PPFMA)

-

Primary amine (e.g., 1-amino-2-propanol)

-

Triethylamine (Et₃N)

-

Dry dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Dissolve PPFMA in dry DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the primary amine (typically 2 equivalents relative to the PFP ester groups) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at 50°C for 20 hours.

-

Isolate the functionalized polymer by precipitation into a non-solvent like ice-cold diethyl ether.

-

Further purify the polymer by dialysis against water, followed by lyophilization to obtain the final product.

Applications in Drug Development and Biomedical Fields

The ability to create a diverse library of functional polymers from a single precursor makes the PPFPA/PPFMA platform highly attractive for biomedical applications, particularly in drug delivery.[14][15][16]

-

Drug Conjugation: Therapeutic agents containing primary amine groups can be readily conjugated to the polymer backbone to create polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[14]

-

"Stealth" Polymers: Modification with hydrophilic polymers like poly(ethylene glycol) (PEG) can create "stealth" coatings on nanoparticles, reducing protein adsorption and prolonging circulation time.[15][17]

-

Targeted Delivery: The incorporation of targeting ligands, such as antibodies or peptides, allows for the specific delivery of therapeutic payloads to diseased cells or tissues.[14]

-

Functional Surfaces: PPFPA brushes can be grafted onto surfaces to create functional coatings for applications such as protein purification and biosensing.[17]

Visualizing the Workflow and Versatility

The synthesis and functionalization of polymers from PFP-TFA can be visualized as a multi-step workflow.

Caption: Workflow for the synthesis and functionalization of polymers from PFP-TFA.

The versatility of the PPFPA platform allows for the creation of a wide range of functional polymers from a single precursor polymer.

Caption: Versatility of the PPFPA platform for creating diverse functional polymers.

Conclusion

This compound is a valuable reagent that provides access to a powerful class of active ester-containing monomers. The resulting polymers, particularly poly(pentafluorophenyl acrylate) and poly(pentafluorophenyl methacrylate), serve as highly versatile platforms for post-polymerization modification. This allows for the rational design and synthesis of a wide array of functional polymers with precisely controlled properties. The applications of these materials, especially in the fields of drug delivery and biomaterials, are extensive and continue to expand as new functionalization strategies are developed. The ability to create complex, multifunctional polymer architectures from a common precursor makes this a compelling area of research for scientists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Typical Properties of Fluoropolymers - PTFE Machinery [ptfe-machinery.com]

- 11. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. DSpace at KOASAS: Development of functional polymer platform using reactive poly(pentafluorophenyl acrylate) as a precursor [koasas.kaist.ac.kr]

- 14. Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(pentafluorophenyl acrylate) | Poster Board #2962 - American Chemical Society [acs.digitellinc.com]

- 15. Biomedical Applications of Multifunctional Polymeric Nanocarriers: A Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of Pentafluorophenyl Trifluoroacetate in Modern Synthesis

For Immediate Release

In the landscape of complex chemical synthesis, particularly in the realms of pharmaceutical development and biochemical research, the choice of activating agent is paramount to achieving high yields, purity, and efficiency. Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) has emerged as a superior reagent for the activation of carboxylic acids, offering a distinct set of advantages for researchers, scientists, and drug development professionals. This technical guide elucidates the core benefits of employing PFP-TFA, supported by comparative data, detailed experimental protocols, and visual representations of key processes.

Pentafluorophenyl trifluoroacetate is a powerful and versatile reagent primarily used to convert carboxylic acids into their highly reactive pentafluorophenyl (PFP) esters. This transformation is a critical step in various synthetic procedures, most notably in peptide synthesis and bioconjugation. The unique properties of the pentafluorophenyl group impart significant benefits that streamline synthetic workflows and enhance product quality.

Core Advantages of this compound

The primary advantages of using PFP-TFA stem from the properties of the resulting PFP esters, which serve as stable yet highly reactive intermediates.

-

Enhanced Reaction Rates: PFP esters exhibit significantly higher coupling rates compared to other active esters. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon of the ester highly electrophilic, making it exceptionally susceptible to nucleophilic attack by amines. This accelerated kinetics translates to shorter reaction times, a crucial factor in both academic research and industrial production. Some solution-phase peptide couplings using PFP esters have been shown to complete in as little as 30-45 seconds with microwave irradiation.

-

Superior Stability in Aqueous Media: A standout feature of PFP esters is their remarkable resistance to hydrolysis compared to the commonly used N-hydroxysuccinimide (NHS) esters. This stability is critical in bioconjugation reactions, which are often performed in aqueous buffers. While NHS esters can have a half-life of mere minutes at a pH of 8.5, PFP esters are significantly more stable, providing a wider window for reaction optimization and leading to more efficient and reproducible conjugations.

-

Minimized Side Reactions and Racemization: The high reactivity of PFP esters allows for rapid amide bond formation, which in turn minimizes the occurrence of undesirable side reactions. In peptide synthesis, this rapid coupling significantly reduces the risk of racemization, ensuring the stereochemical integrity of the final peptide, a critical aspect for its biological activity. The use of pre-activated and purified PFP esters also avoids exposing the growing peptide chain to in-situ activating reagents, further reducing the potential for side reactions.

-

Clean Reaction Profiles and Simplified Purification: The byproduct of the coupling reaction, pentafluorophenol, is generally soluble and can be easily removed during workup, simplifying the purification process. This is a notable advantage over methods like DCC/HOBt coupling, which produces the insoluble dicyclohexylurea (DCU) byproduct that can complicate purification.

-

Versatility in Application: Beyond its prominent role in peptide synthesis, PFP-TFA is a valuable tool in broader organic synthesis. It serves as an effective acylating and coupling agent for a variety of molecules. Its applications extend to the synthesis of antibody-drug conjugates (ADCs), PEGylation of proteins, and the attachment of fluorophores and haptens to biomolecules.

Quantitative Performance Comparison

To illustrate the practical advantages of PFP esters, the following tables summarize key performance metrics compared to other common reagents.

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis | Highly susceptible to hydrolysis, especially at pH > 8 |

| Half-life at pH 8.0 | Significantly longer than NHS esters | Measured in minutes |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters | 10 minutes |

| Optimal Reaction pH | 7.0 - 9.0 | 7.2 - 8.5 |

| Byproduct | Pentafluorophenol (soluble) | N-hydroxysuccinimide |

| Reference | ||

| Table 1: Comparative Stability of PFP and NHS Esters in Aqueous Buffers |

| Parameter | PFP Ester Coupling | DCC/HOBt Coupling |

| Reaction Time (SPPS) | Rapid, often complete within an hour | Variable, typically 1-2 hours |

| Racemization | Minimized, especially with pre-formed esters | Can be significant without an additive like HOBt |

| Byproducts | Pentafluorophenol (soluble) | Dicyclohexylurea (DCU) (insoluble) |

| Side Reactions | Minimal reported | Formation of unreactive N-acylurea; dehydration of Asn/Gln side chains |

| Reference | ||

| Table 2: Comparison of PFP Esters and DCC/HOBt in Solid-Phase Peptide Synthesis (SPPS) |

Key Synthetic Pathways and Workflows

The following diagrams illustrate the fundamental reaction mechanism of PFP-TFA and its application in common synthetic workflows.

Methodological & Application

Application Notes and Protocols for Pentafluorophenyl Trifluoroacetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a fundamental technique in peptide chemistry, enabling the creation of custom peptides for a wide range of applications, from basic research to therapeutic drug development. The efficiency and fidelity of amide bond formation are critical for the successful synthesis of high-purity peptides. Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) is a highly effective reagent for the activation of Fmoc-protected amino acids, converting them into stable, yet highly reactive, pentafluorophenyl (PFP) esters. These PFP esters offer significant advantages in SPPS, particularly for challenging sequences, sterically hindered amino acids, and the minimization of racemization.

The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl carbon highly electrophilic, facilitating rapid and efficient nucleophilic attack by the N-terminal amine of the growing peptide chain. This high reactivity translates to faster coupling times and can reduce the incidence of side reactions. Furthermore, Fmoc-amino acid-PFP esters are often stable, crystalline solids that can be prepared in advance and stored, offering convenience and consistency in the synthesis process.

These application notes provide a comprehensive overview and detailed protocols for the use of PFP-TFA in Fmoc-based solid-phase peptide synthesis.

Data Presentation

The use of PFP-TFA for amino acid activation offers a compelling combination of high efficiency and preservation of stereochemical integrity. The following tables summarize the quantitative data regarding the performance of PFP esters in SPPS compared to other common coupling reagents.

| Coupling Reagent | Typical Reaction Time | General Coupling Yield | Key Advantages |

| PFP Ester | 15-60 minutes | >99% | Excellent for hindered couplings; stable as solids. |

| HBTU/DIPEA | 20-60 minutes | >99% | Widely used and effective. |

| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and highly efficient. |

| DIC/HOBt | 1-3 hours | >98% | Cost-effective and widely used. |

PFP esters exhibit significantly higher reactivity compared to other active esters, which is beneficial for reducing or eliminating side reactions.[1]

| Active Ester | Relative Coupling Rate |

| Pentafluorophenyl (PFP) Ester | 111 |

| Pentachlorophenyl (PCP) Ester | 3.4 |

| p-Nitrophenyl (ONp) Ester | 1 |

While specific quantitative data on racemization for all amino acids is sequence-dependent, the use of pre-activated PFP esters is a recommended strategy for minimizing racemization, especially for sensitive amino acids like cysteine and histidine.[1] Studies have shown that racemization can be kept to very low levels (e.g., less than 0.4% per cycle) under optimized SPPS conditions.[2] For particularly sensitive couplings, such as with cysteine and histidine, conventional coupling at a controlled temperature (e.g., 50°C) can be employed to further limit racemization, even when the rest of the synthesis is accelerated with methods like microwave irradiation.[3]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids using pentafluorophenyl trifluoroacetate (PFP-TFA).

Materials:

-

Fmoc-amino acid

-

This compound (PFP-TFA)

-

Pyridine (B92270) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Amino Acid-PFP Esters

This protocol outlines the general procedure for manual Fmoc-SPPS using pre-activated Fmoc-amino acid-PFP esters.

Materials and Equipment:

-

Appropriate resin (e.g., Rink amide resin for C-terminal amide)

-

N,N-dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Pre-activated Fmoc-amino acid-PFP esters

-

1-Hydroxybenzotriazole (B26582) (HOBt) (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Manual synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 2-4 equivalents of the Fmoc-amino acid-PFP ester in DMF. For faster coupling, 1-hydroxybenzotriazole (HOBt) can be added (2-4 equivalents).

-

Add the solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. The coupling time can vary depending on the amino acids being coupled. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.

-

-

Monitoring Coupling Completion (Ninhydrin Test):

-

Take a small sample of the resin (5-10 mg) and wash thoroughly with DMF and then DCM.

-

Add a few drops of each of the three ninhydrin (B49086) test solutions.

-

Heat the sample at 100°C for 3-5 minutes.

-

A blue or purple color indicates the presence of free primary amines (incomplete reaction). A yellow or colorless solution indicates a complete coupling reaction.

-

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash and dry the resin.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the overall workflow of using PFP-TFA in solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pentafluorophenyl Trifluoroacetate in Protein Bioconjugation: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of reagents for bioconjugation is a critical determinant of experimental success. Among the array of amine-reactive crosslinking agents, Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA) and its derivatives, Pentafluorophenyl (PFP) esters, have emerged as a superior class of reagents. They offer significant advantages in stability, reactivity, and efficiency over traditional N-hydroxysuccinimide (NHS) esters.

This document provides comprehensive application notes and detailed protocols for the use of PFP-TFA in protein bioconjugation. It is designed to facilitate a deeper understanding and practical application of this powerful technology in areas ranging from basic research to the development of novel therapeutics such as antibody-drug conjugates (ADCs).

Core Principles: The Chemistry of PFP Esters

Pentafluorophenyl esters are active esters formed from a carboxylic acid and pentafluorophenol.[1] The key to their enhanced performance lies in the chemical properties of the pentafluorophenyl group. This group is highly electron-withdrawing, which renders the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to nucleophilic attack by the primary and secondary amines found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).[1][2] This reaction results in the formation of a stable amide bond, covalently linking the molecule of interest to the target protein.[1] The pentafluorophenolate anion is an excellent leaving group, which further facilitates the reaction.[1]